molecular formula C4H7F3OS B2539924 2-((2,2,2-Trifluoroethyl)thio)ethanol CAS No. 5187-61-1

2-((2,2,2-Trifluoroethyl)thio)ethanol

Cat. No. B2539924
CAS RN: 5187-61-1
M. Wt: 160.15
InChI Key: YIUJIEYRSACWDN-UHFFFAOYSA-N
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Description

The compound "2-((2,2,2-Trifluoroethyl)thio)ethanol" is not directly mentioned in the provided papers, but we can infer its properties and relevance from the studies on closely related compounds. The papers discuss various aspects of 2,2,2-trifluoroethanol (TFE) and its interactions in different chemical environments. TFE is known for its unique hydrophobic properties due to the trifluoromethyl group, which influences the hydrogen bond network in aqueous mixtures and affects the behavior of alcohol-water interactions . The studies also explore the synthesis and properties of related trifluoroethyl-containing compounds, which can provide insights into the behavior of "2-((2,2,2-Trifluoroethyl)thio)ethanol" .

Synthesis Analysis

The synthesis of related trifluoroethyl compounds involves various strategies, such as the solvent-switched hydroxylation and oxygenation of α-difluoro(thio)methylated carbanions with molecular oxygen , and the ethanolysis of perfluoro-(2-methyl-2H-azirine) . These methods demonstrate the reactivity of trifluoroethyl groups in different chemical contexts, which could be applicable to the synthesis of "2-((2,2,2-Trifluoroethyl)thio)ethanol".

Molecular Structure Analysis

The molecular structure of TFE and its derivatives has been studied using techniques like X-ray crystallography . The presence of the trifluoromethyl group significantly affects the molecular packing and hydrogen bonding patterns, which would also be relevant for understanding the structure of "2-((2,2,2-Trifluoroethyl)thio)ethanol".

Chemical Reactions Analysis

The reactivity of trifluoroethyl-containing compounds in various chemical reactions has been documented. For instance, the controlled synthesis of α-difluoro(thio)methylated alcohols and ketones , and the lipase-catalyzed optical resolution of trifluoro-1-(naphthyl)ethanols , indicate the potential for "2-((2,2,2-Trifluoroethyl)thio)ethanol" to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of TFE and its mixtures with ethanol have been extensively studied. The peculiar phase behavior of these mixtures is attributed to the balance between weak dispersion forces and preferential hydrogen bonding . The introduction of the trifluoromethyl group alters the hydrogen bonding network, which would also be an important consideration for "2-((2,2,2-Trifluoroethyl)thio)ethanol" .

Scientific Research Applications

Renewable Energy Sources

Ethanol, particularly bio-ethanol, is recognized for its potential as a renewable energy carrier, primarily produced from biomass fermentation. The reforming of bio-ethanol into hydrogen represents a promising method for sustainable hydrogen production. This process underscores the crucial role of catalysts and operating conditions in enhancing hydrogen yield from renewable resources, highlighting the significance of specific catalyst supports and preparation methods for optimal activity and stability (Ni, Leung, & Leung, 2007).

Environmental Impact and Sustainability

The environmental impact of ethanol and its blends, particularly concerning transportation fuels, has been extensively reviewed. Ethanol-diesel fuel blends, for example, have been examined for their potential to reduce particulate emissions in compression-ignition engines. The factors critical to the commercial use of these blends include blend properties, such as stability and viscosity, and the fuel's effect on engine performance and emissions. This area of research suggests the importance of developing additives to enhance blend properties and ensure fuel compatibility with engines (Hansen, Zhang, & Lyne, 2005).

Biochemical Conversion Processes

The biochemical conversion of syngas or waste gases to bioethanol is an emerging field that offers an alternative to traditional chemical techniques. Research demonstrates the ability of certain acetogens to convert syngas components (CO, CO2, and H2) into valuable multicarbon compounds, including ethanol. This process presents several advantages, such as high specificity and the absence of the need for a specific H2/CO ratio or costly metal catalysts. The challenge lies in the poor aqueous solubility of gaseous substrates, highlighting the need for further development in this area (Abubackar, Veiga, & Kennes, 2011).

Lignocellulosic Biomass for Ethanol Production

The hydrolysis of lignocellulosic materials for ethanol production has been reviewed, focusing on the challenges of low yield and high cost. Pretreatment methods to enhance hydrolysis efficiency and the optimization of enzymatic processes are critical for improving ethanol yield from lignocellulosic biomass. This research area emphasizes the potential of lignocellulosic materials as a sustainable source for ethanol production, with a significant focus on technological advancements and process optimization (Sun & Cheng, 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3OS/c5-4(6,7)3-9-2-1-8/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUJIEYRSACWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2,2-Trifluoroethyl)thio)ethanol

CAS RN

5187-61-1
Record name 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-ol
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